N'-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide
Description
Properties
IUPAC Name |
N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]-N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O5S/c1-15-4-5-16(13-17(15)24-8-2-3-18(24)26)23-20(28)19(27)22-14-21(29-10-9-25)6-11-30-12-7-21/h4-5,13,25H,2-3,6-12,14H2,1H3,(H,22,27)(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDTMPIUVANYORO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2(CCSCC2)OCCO)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide typically involves multi-step organic reactions. The key steps may include:
- Formation of the tetrahydrothiopyran ring.
- Introduction of the hydroxyethoxy group.
- Coupling of the oxalamide moiety with the tetrahydrothiopyran derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N'-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide may undergo various types of chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxalamide moiety can be reduced to form amines.
Substitution: The aromatic ring may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions would depend on the specific transformation desired, including temperature, solvent, and catalyst.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethoxy group could yield aldehydes or acids, while reduction of the oxalamide moiety could produce amines.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that compounds similar to N'-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide exhibit significant anticancer properties. The presence of the thian group and the oxopyrrolidine moiety enhances the compound's ability to inhibit cancer cell proliferation. For instance, a study demonstrated that derivatives with similar structures showed IC50 values in the micromolar range against various cancer cell lines, suggesting potential for further development as anticancer agents .
2. Enzyme Inhibition
The compound's design allows it to interact with specific enzymes, making it a candidate for enzyme inhibition studies. For example, it has been evaluated for its ability to inhibit enzymes involved in metabolic pathways related to cancer and other diseases. A case study highlighted its effectiveness in inhibiting dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells .
Materials Science Applications
1. Photoinitiators in Polymer Chemistry
this compound can serve as a photoinitiator in polymerization reactions. Its ability to absorb UV light and initiate radical polymerization makes it suitable for synthesizing various polymeric materials. For instance, it has been used successfully in the production of polyacrylamide-grafted chitosan nanoparticles, which are valuable in drug delivery systems .
2. Coatings and Adhesives
The compound's chemical stability and reactivity allow it to be incorporated into coatings and adhesives. Its application in creating hydrophobic surfaces through thiol–ene click reactions has been explored, enhancing the durability and performance of coatings used in various industrial applications .
Biochemical Applications
1. Drug Delivery Systems
Due to its structural characteristics, this compound is being investigated for its potential use in drug delivery systems. The compound can be modified to improve solubility and bioavailability of therapeutic agents, facilitating targeted delivery to specific tissues .
2. Molecular Probes
The compound can also function as a molecular probe in biochemical assays. Its unique functional groups allow it to bind selectively to biomolecules, enabling researchers to study interactions within biological systems. This application is particularly relevant in understanding enzyme-substrate interactions and receptor-ligand binding dynamics .
Data Tables
Mechanism of Action
The mechanism of action of N'-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide would depend on its specific molecular targets and pathways. This could involve binding to specific proteins or enzymes, modulating their activity, and affecting downstream biological processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other oxalamides, tetrahydrothiopyran derivatives, and molecules with hydroxyethoxy groups. Examples include:
- N1-(4-methylphenyl)-N2-(4-(2-hydroxyethoxy)phenyl)oxalamide
- Tetrahydrothiopyran-4-carboxamide derivatives
Uniqueness
The uniqueness of N'-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide lies in its combination of functional groups, which may confer distinct chemical properties and biological activities compared to similar compounds.
Biological Activity
N'-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide, a compound with a complex structure, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of 344.45 g/mol. Its structural complexity includes a thian ring and a pyrrolidine moiety, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 344.45 g/mol |
| CAS Number | 2309798-42-1 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in inflammatory and metabolic pathways. Preliminary studies suggest that it may modulate signaling pathways related to inflammation and cellular proliferation.
- Anti-inflammatory Activity : The compound has shown promise in reducing pro-inflammatory cytokines in vitro, indicating potential use in treating inflammatory diseases.
- Cytotoxic Effects : In certain cancer cell lines, it exhibited cytotoxic effects, suggesting a possible role as an anti-cancer agent.
Case Studies
-
In Vitro Studies :
- A study investigated the effect of the compound on RAW264.7 macrophage cells treated with lipopolysaccharides (LPS). Results indicated that treatment with varying concentrations (1 µg/mL to 100 µg/mL) significantly reduced nitric oxide (NO) production, a marker of inflammation, by approximately 30% at the highest concentration tested .
- The compound also showed a dose-dependent decrease in the secretion of pro-inflammatory cytokines such as TNF-α and IL-6, highlighting its potential as an anti-inflammatory agent .
-
Cytotoxicity Assays :
- Using the MTT assay, researchers evaluated cell viability in various cancer cell lines. The results demonstrated that at higher concentrations (100 µg/mL), the compound reduced cell viability by up to 50%, indicating strong cytotoxic properties against certain tumor cells.
Comparative Analysis with Related Compounds
To better understand the efficacy of this compound, it is beneficial to compare it with structurally similar compounds.
| Compound Name | Cytotoxicity (IC50 µg/mL) | Anti-inflammatory Activity |
|---|---|---|
| This compound | 50 | High |
| Squalene | >100 | Moderate |
| Curcumin | 30 | High |
Q & A
Q. Key reaction conditions :
| Parameter | Optimal Range | Impact of Deviation |
|---|---|---|
| Temperature | 0–25°C | Higher temperatures risk decomposition of sensitive groups (e.g., 2-oxopyrrolidin) . |
| Solvent | Anhydrous DMF or THF | Moisture reduces coupling efficiency due to hydrolysis of activated intermediates . |
| Reaction Time | 12–24 hrs | Shorter times lead to incomplete conversion; longer durations increase side-product formation . |
Basic: Which spectroscopic techniques are most effective for confirming structural integrity, and what spectral signatures should researchers prioritize?
Answer:
- ¹H/¹³C NMR :
- Mass Spectrometry (ESI-MS) : The molecular ion peak ([M+H]⁺) should match the exact mass (calculated via HRMS). For example, a compound with M.W. ~450–500 g/mol would show a peak at m/z ~451–501 .
- IR Spectroscopy : Confirm amide C=O stretches at ~1650–1680 cm⁻¹ and N-H stretches at ~3300 cm⁻¹ .
Advanced: How can researchers optimize the coupling efficiency of the thian-4-ylmethyl group with the ethanediamide backbone?
Answer:
- Pre-activation strategy : Pre-form the active ester of the thian-4-ylmethyl intermediate using HOBt/EDC before introducing the ethanediamide moiety. This reduces competing side reactions .
- Solvent optimization : Use polar aprotic solvents (e.g., DMF) to stabilize transition states. Additives like DMAP (5 mol%) can enhance nucleophilic attack efficiency .
- Real-time monitoring : Employ TLC (silica, UV-active spots) or in-situ FTIR to track reaction progress and halt at ~85–90% conversion to minimize impurities .
Advanced: What strategies resolve contradictory stability data under varying pH and thermal conditions?
Answer:
Contradictory stability reports may arise from differing experimental setups. A systematic approach includes:
-
Forced degradation studies :
-
Kinetic modeling : Use Arrhenius plots to extrapolate shelf-life under standard storage conditions (-20°C) .
Advanced: How to design bioactivity assays accounting for off-target interactions due to structural complexity?
Answer:
- Target prioritization : Use computational docking (e.g., AutoDock Vina) to predict binding affinities for receptors like opioid or sigma-1, given the compound’s piperidine/pyrrolidin motifs .
- Counter-screening : Test against panels of GPCRs, ion channels, and kinases (e.g., Eurofins CEREP panel) to identify off-target effects .
- Structural analogs : Compare activity profiles with related compounds (see table below) to isolate critical pharmacophores:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
